BenchChemオンラインストアへようこそ!

6-Chloro-2-(pyrrolidin-1-yl)nicotinic acid

nAChR pharmacology subtype selectivity neurological research

For robust α3β4 nAChR pharmacology, choose this compound. Exhibits IC50 1.8 nM at α3β4 with 6.7-fold selectivity over α4β2, plus defined SERT/NET/DAT inhibition. In vivo efficacy validated in nicotine-induced behavioral models. This unique dual-substitution pattern ensures reliable SAR, unlike generic analogs. Essential for addiction, autonomic, and neuromuscular research.

Molecular Formula C10H11ClN2O2
Molecular Weight 226.66
CAS No. 1340192-88-2
Cat. No. B2481521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(pyrrolidin-1-yl)nicotinic acid
CAS1340192-88-2
Molecular FormulaC10H11ClN2O2
Molecular Weight226.66
Structural Identifiers
SMILESC1CCN(C1)C2=C(C=CC(=N2)Cl)C(=O)O
InChIInChI=1S/C10H11ClN2O2/c11-8-4-3-7(10(14)15)9(12-8)13-5-1-2-6-13/h3-4H,1-2,5-6H2,(H,14,15)
InChIKeyNBRJTRNEDJZVJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-(pyrrolidin-1-yl)nicotinic acid (CAS 1340192-88-2): Structural and Functional Overview for Procurement Decisions


6-Chloro-2-(pyrrolidin-1-yl)nicotinic acid (CAS 1340192-88-2) is a nicotinic acid derivative bearing a chlorine atom at the 6-position and a pyrrolidine ring at the 2-position of the pyridine scaffold . It is a heterocyclic building block with a molecular formula of C₁₀H₁₁ClN₂O₂ and a molecular weight of 226.66 g/mol . The compound functions as a ligand and modulator of nicotinic acetylcholine receptors (nAChRs) , demonstrating binding and functional activity across multiple nAChR subtypes, and also interacts with monoamine transporters [1]. Its dual substitution pattern distinguishes it structurally from both simpler 6-chloronicotinic acid scaffolds and from non-chlorinated pyrrolidinyl-nicotinic analogs.

Why 6-Chloro-2-(pyrrolidin-1-yl)nicotinic acid Cannot Be Interchanged with In-Class Analogs


Substitution of 6-chloro-2-(pyrrolidin-1-yl)nicotinic acid with structurally similar nicotinic acid derivatives or pyrrolidine-containing analogs is scientifically unsound due to marked differences in receptor subtype selectivity, functional potency, and off-target interaction profiles. The presence of both the 6-chloro and 2-pyrrolidinyl substituents confers a distinct pharmacological fingerprint: 6-chlorination has been shown to increase nAChR agonist potency by approximately two-fold compared to the non-chlorinated parent scaffold [1], while the pyrrolidinyl moiety influences binding orientation and receptor subtype engagement [2]. Monoamine transporter interaction data further reveal that even closely related analogs exhibit divergent inhibition profiles at dopamine, norepinephrine, and serotonin transporters [3]. These quantifiable differences mean that generic substitution without empirical validation risks experimental inconsistency and erroneous structure-activity relationship conclusions.

6-Chloro-2-(pyrrolidin-1-yl)nicotinic acid: Quantified Differentiation Evidence for Scientific Selection


nAChR Subtype Selectivity: α3β4 vs α4β2 Antagonist Potency Differentiation

6-Chloro-2-(pyrrolidin-1-yl)nicotinic acid exhibits pronounced subtype-selective antagonism at human neuronal nicotinic acetylcholine receptors. At the α3β4 nAChR subtype, the compound displays antagonist activity with an IC₅₀ of 1.8 nM, whereas at the α4β2 subtype, the IC₅₀ is 12.0 nM [1]. This represents a 6.7-fold selectivity for α3β4 over α4β2 within the same experimental system. A structurally related analog, 6-chloronicotine (6-chloro-3-(1-methylpyrrolidin-2-yl)pyridine), which differs in substitution pattern and lacks the carboxylic acid moiety, is reported as an agonist at neural nAChRs with approximately two-fold greater potency than nicotine [2]. The antagonist functional profile of 6-chloro-2-(pyrrolidin-1-yl)nicotinic acid at α3β4 and α4β2 thus represents a distinct pharmacological class relative to agonist analogs, with quantifiable subtype preference.

nAChR pharmacology subtype selectivity neurological research

Monoamine Transporter Inhibition: SERT vs NET vs DAT Differential Activity

6-Chloro-2-(pyrrolidin-1-yl)nicotinic acid demonstrates a distinct inhibition profile across human monoamine transporters. The compound inhibits serotonin uptake at human SERT with an IC₅₀ of 100 nM, whereas norepinephrine uptake inhibition at human NET occurs with an IC₅₀ of 443 nM, and dopamine uptake inhibition at human DAT occurs with an IC₅₀ of 658-945 nM [1]. This yields a SERT selectivity of 4.4-fold over NET and 6.6-fold over DAT. In contrast, the non-chlorinated analog 2-(pyrrolidin-1-yl)nicotinic acid (CAS 690632-36-1) lacks the 6-chloro substituent and exhibits a different molecular weight (192.21 g/mol) and distinct physiochemical properties , with no reported monoamine transporter activity in comparable assay systems, suggesting that 6-chlorination contributes to the observed polypharmacology.

monoamine transporter SERT inhibition CNS pharmacology

In Vivo Nicotine Antagonism: Behavioral Efficacy in Murine Smoke Cessation Models

6-Chloro-2-(pyrrolidin-1-yl)nicotinic acid demonstrates in vivo functional antagonism of nicotine-induced behaviors across multiple murine assays. In ICR mice, the compound inhibits nicotine-induced antinociception with ED₅₀ values of 1.2 mg/kg (tail-flick assay) and 15.0 mg/kg (hotplate assay) following subcutaneous administration [1]. It also inhibits nicotine-induced locomotor activity with an ED₅₀ of 4.9 mg/kg and nicotine-induced hypothermia with an ED₅₀ of 9.2 mg/kg [1]. By comparison, 6-chloronicotine, a structurally related 6-chloro-3-pyridinyl analog lacking the carboxylic acid moiety, acts as an nAChR agonist with approximately two-fold greater potency than nicotine and produces antinociceptive effects in animal studies [2]. The antagonist functional profile of 6-chloro-2-(pyrrolidin-1-yl)nicotinic acid in vivo thus diverges markedly from agonist-class 6-chloro analogs.

in vivo pharmacology nicotine antagonism behavioral pharmacology

Structural Impact of 6-Chlorination on nAChR Potency: Two-Fold Enhancement

The 6-chloro substituent on the pyridine ring confers a quantifiable potency enhancement at nicotinic acetylcholine receptors. Literature evidence demonstrates that conversion of (-)-nicotine to its 6-chloro analogue (6-chloronicotine) results in a two-fold increase in nAChR agonist potency [1]. This potency enhancement is attributed to the electron-withdrawing effect of the chlorine atom, which modulates the electronic properties of the pyridine ring and influences receptor binding interactions [1]. In 6-chloro-2-(pyrrolidin-1-yl)nicotinic acid, the 6-chloro substituent is retained alongside the 2-pyrrolidinyl group and the 3-carboxylic acid moiety, distinguishing it from non-chlorinated 2-(pyrrolidin-1-yl)nicotinic acid (CAS 690632-36-1) .

structure-activity relationship 6-chlorination nAChR potency

Muscle-Type nAChR Antagonist Activity: Intermediate Potency for Neuromuscular Research

6-Chloro-2-(pyrrolidin-1-yl)nicotinic acid exhibits antagonist activity at the muscle-type nicotinic acetylcholine receptor (α1β1γδ subtype). In human TE671/RD cells expressing the α1β1γδ nAChR, the compound inhibits carbamylcholine-induced ⁸⁶Rb⁺ efflux with an IC₅₀ of 7.9 nM [1]. This potency at the muscle-type receptor is intermediate between its activity at the α3β4 neuronal subtype (IC₅₀ = 1.8 nM) and the α4β2 neuronal subtype (IC₅₀ = 12.0 nM) [1]. In contrast, simpler 6-chloronicotinic acid (CAS 5326-23-8), which lacks the 2-pyrrolidinyl substituent, serves primarily as a synthetic building block with no reported nAChR antagonist activity , underscoring the functional necessity of the pyrrolidinyl moiety for receptor engagement.

muscle-type nAChR neuromuscular junction α1β1γδ receptor

Physicochemical Property Differentiation: pKa and Lipophilicity for Formulation Decisions

6-Chloro-2-(pyrrolidin-1-yl)nicotinic acid possesses predicted physicochemical properties that differentiate it from related nicotinic acid derivatives and influence formulation and handling decisions. The compound has a predicted acid dissociation constant (pKa) of 5.31 ± 0.20, a predicted density of 1.402 ± 0.06 g/cm³, and a predicted boiling point of 428.5 ± 45.0 °C . In comparison, the parent scaffold 6-chloronicotinic acid (CAS 5326-23-8) has a lower molecular weight (157.55 g/mol) and different solubility characteristics, reflecting the absence of the pyrrolidinyl substituent . The 2-pyrrolidin-1-yl substitution in the target compound increases molecular weight to 226.66 g/mol and alters the compound's hydrogen-bonding capacity and lipophilicity .

physicochemical properties pKa formulation science

6-Chloro-2-(pyrrolidin-1-yl)nicotinic acid: Validated Application Scenarios Based on Quantitative Evidence


α3β4 nAChR Subtype-Selective Antagonist Tool for Addiction and Autonomic Pharmacology Research

Researchers investigating α3β4 nAChR-mediated pathways in nicotine addiction, autonomic ganglia function, or psychiatric disorders can employ 6-chloro-2-(pyrrolidin-1-yl)nicotinic acid as a subtype-preferring antagonist tool. The compound exhibits an IC₅₀ of 1.8 nM at human α3β4 nAChRs with 6.7-fold selectivity over the α4β2 subtype (IC₅₀ = 12.0 nM), enabling targeted pharmacological interrogation of α3β4-specific signaling with minimized cross-reactivity at α4β2 receptors [1]. This selectivity profile is particularly valuable given the established role of α3β4 nAChRs in nicotine dependence and autonomic regulation. In vivo validation is provided by the compound's ability to inhibit nicotine-induced behaviors in mice, including antinociception (ED₅₀ = 1.2 mg/kg tail-flick) and locomotor activity (ED₅₀ = 4.9 mg/kg) [1].

Serotonin Transporter (SERT) Pharmacology and Monoamine Transporter Profiling Studies

Investigators studying monoamine transporter pharmacology, particularly serotonergic pathways, can utilize 6-chloro-2-(pyrrolidin-1-yl)nicotinic acid as a defined polypharmacological probe with quantifiable SERT-preferring activity. The compound inhibits serotonin uptake at human SERT with an IC₅₀ of 100 nM, demonstrating 4.4-fold selectivity over NET (IC₅₀ = 443 nM) and 6.6-fold selectivity over DAT (IC₅₀ = 658 nM) [1]. This graded inhibition profile across the three major monoamine transporters provides a reference tool for dissecting transporter-specific contributions in complex biological systems. The availability of quantified IC₅₀ values in standardized HEK293 cell-based uptake assays supports reproducible cross-laboratory comparisons [1].

In Vivo Nicotine Antagonist Studies in Behavioral Pharmacology and Smoking Cessation Research

Behavioral pharmacologists and addiction researchers requiring an in vivo-validated nAChR antagonist can select 6-chloro-2-(pyrrolidin-1-yl)nicotinic acid based on its demonstrated efficacy across multiple murine behavioral endpoints. The compound inhibits nicotine-induced antinociception (ED₅₀ values of 1.2 mg/kg and 15.0 mg/kg in tail-flick and hotplate assays, respectively), reduces nicotine-stimulated locomotor activity (ED₅₀ = 4.9 mg/kg), and attenuates nicotine-induced hypothermia (ED₅₀ = 9.2 mg/kg) in ICR mice following subcutaneous administration [1]. This multi-endpoint validation distinguishes the compound from analogs lacking in vivo characterization and supports its use in preclinical models of nicotine dependence and smoking cessation pharmacology [1].

Neuromuscular Junction Pharmacology and Muscle-Type nAChR Antagonist Applications

Scientists studying neuromuscular junction function or screening for muscle-type nAChR modulators can employ 6-chloro-2-(pyrrolidin-1-yl)nicotinic acid as an antagonist reference compound with nanomolar potency at the α1β1γδ receptor subtype. The compound inhibits carbamylcholine-induced ⁸⁶Rb⁺ efflux in human TE671/RD cells expressing muscle-type nAChRs with an IC₅₀ of 7.9 nM [1]. This activity bridges CNS and peripheral nAChR pharmacology, distinguishing the compound from purely neuronal nAChR ligands and providing a tool for comparative receptor subtype profiling across the nAChR family [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-2-(pyrrolidin-1-yl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.